Isopropylbiphenyl
Overview
Description
Isopropylbiphenyl is an organic compound with the molecular formula C15H16. It consists of a biphenyl structure where one of the hydrogen atoms is replaced by an isopropyl group. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropylbiphenyl can be synthesized through several methods. One common approach involves the isopropylation of biphenyl using propylene in the presence of a catalyst such as H-mordenite. The reaction typically occurs at temperatures ranging from 225°C to 275°C . Another method involves the use of triarylphosphate or ethyl (diaryl) phosphate in a mixture of trifluoroethanol and acetone, followed by irradiation .
Industrial Production Methods: In industrial settings, this compound is often produced through continuous flow microreactors where biphenyl and propylene undergo a Friedel-Crafts alkylation reaction . This method ensures a consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: Isopropylbiphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, this compound can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Isopropylation: The compound can be further isopropylated to form dithis compound derivatives.
Common Reagents and Conditions:
Catalysts: H-mordenite is commonly used for isopropylation reactions.
Solvents: Trifluoroethanol and acetone are used in some synthetic routes.
Major Products:
4,4’-Dithis compound: A major product formed from the isopropylation of this compound.
Scientific Research Applications
Isopropylbiphenyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isopropylbiphenyl primarily involves its interaction with catalytic sites during chemical reactions. For instance, during isopropylation, the compound forms an active transition state with propene and acid sites in H-mordenite channels, leading to selective formation of dithis compound . This mechanism highlights the compound’s ability to establish specific interactions with catalysts, facilitating targeted chemical transformations.
Comparison with Similar Compounds
Isopropylbiphenyl can be compared with other biphenyl derivatives such as:
Biphenyl: The parent compound without any substituents.
3-Isopropylbiphenyl: Another isomer with the isopropyl group attached at a different position.
4,4’-Dithis compound: A derivative with two isopropyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the isopropyl group enhances its solubility in organic solvents and its ability to participate in selective catalytic reactions.
Properties
IUPAC Name |
1-phenyl-2-propan-2-ylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTCLPBBJDIBGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173138 | |
Record name | 1,1'-Biphenyl, 2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water-white liquid; [HSDB] | |
Record name | Isopropylbiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5718 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Range = 295-305 °C, Boiling point: >233 °C /CG mixture, 3-6% diisopropyl/ | |
Details | ITC/USEPA; Information Review #357 (Draft) Isopropylbiphenyls p.2 (1983) | |
Record name | ISOPROPYLBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water = 0.6 mg/l at 25 °C | |
Details | Addison RF et al; Chemosphere 12: 827-34 (1983) | |
Record name | ISOPROPYLBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity = 0.988 gm/cc, Density: 0.975 @ 20 °C /PG mixture, 4= 25% di-and triisopropyl/ | |
Details | ITC/USEPA; Information Review #357 (Draft) Isopropylbiphenyls p.2 (1983) | |
Record name | ISOPROPYLBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0005 [mmHg], 5.0X10-4 mm Hg at 25 °C | |
Details | Addison RF et al; Chemosphere 12: 827-34 (1983) | |
Record name | Isopropylbiphenyl | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5718 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | Addison RF et al; Chemosphere 12: 827-34 (1983) | |
Record name | ISOPROPYLBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Water white | |
CAS No. |
19486-60-3, 25640-78-2 | |
Record name | 2-Isopropylbiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019486603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, (1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1'-Biphenyl, 2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ISOPROPYLBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W161X7N5AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOPROPYLBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6160 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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